2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one
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Overview
Description
2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is a heterocyclic compound with the molecular formula C5H6N6O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are often carried out under mild conditions, making them efficient and regioselective .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of catalyst-free procedures at room temperature has been explored to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, used in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
Uniqueness
2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is unique due to its dual amino groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other triazolopyrimidines and contributes to its broad range of applications .
Properties
Molecular Formula |
C5H6N6O |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2,5-diamino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C5H6N6O/c6-2-1-3(12)11-5(8-2)9-4(7)10-11/h1H,6H2,(H3,7,8,9,10) |
InChI Key |
PBXXNZHAPNXEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)N)N |
Origin of Product |
United States |
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